N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide
Overview
Description
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with benzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for cellular processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2,5-dimethoxyphenyl)benzamide
- N-(4-Amino-2,5-diethoxyphenyl)benzamide
- N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
Uniqueness
N-(5-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)benzamide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and thiazole groups. These features confer distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-19(31-22(23-13)26-20(27)14-7-5-4-6-8-14)17-12-30-21(25-17)24-16-11-15(28-2)9-10-18(16)29-3/h4-12H,1-3H3,(H,24,25)(H,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZIRSZYVAGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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